molecular formula C18H19N5O2 B11273466 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273466
M. Wt: 337.4 g/mol
InChI Key: JJOOFVXLQHMDSB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1105248-58-5) is a high-purity chemical compound with a molecular formula of C18H19N5O2 and a molecular weight of 337.38 g/mol . This substance features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets and its favorable properties such as high bioavailability and metabolic stability . The 1,2,3-triazole pharmacophore is of significant research interest for developing novel therapeutics, particularly as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the study of neurodegenerative conditions . Furthermore, structurally related 1,2,3-triazole-4-carboxamide analogs have demonstrated promising biological activities in preclinical research, including antimicrobial and antiproliferative effects, making this chemotype a valuable template for drug discovery . This product is supplied with a minimum purity of 90% and is intended for research purposes such as biological screening, assay development, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JJOOFVXLQHMDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

    Substitution of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Triazole Carboxamide Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Biological Activity (If Reported)
Target Compound: N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-... 1: 2,3-dimethylphenyl; 5: 3-methoxyphenylamino 355.4 Balanced lipophilicity and H-bonding; methoxy enhances solubility. Hypothesized kinase/Hsp90 inhibition
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l, ) 1: 2,3-dimethylphenyl; 5: methyl; 4: quinolin-2-yl ~350 (estimated) Bulky quinoline group increases hydrophobicity; methyl limits H-bonding. Potential Wnt/β-catenin pathway modulation
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1: 4-methylphenyl; 5: amino; 4: 4-acetylphenyl 335.36 Acetyl group introduces polarity; lacks methoxy, reducing solubility. Not explicitly reported
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-... () 5: chloro-methoxyphenyl; 4: chloro-methylphenyl ~420 (estimated) Chlorine atoms enhance electronegativity; higher molecular weight. Unknown
5-[(3,4-Dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-... (CAS 1291858-05-3, ) 5: 3,4-dimethylphenylamino; 4: 3-methoxybenzyl 355.4 Benzyl group increases steric bulk; similar MW but distinct substitution pattern. Not reported
N-[(3-Chloro-4-fluorophenyl)methyl]-5-[(3-chlorophenyl)amino]-... () Halogenated substituents (Cl, F) 380.2 Halogens increase toxicity risk; higher MW impacts pharmacokinetics. Unknown

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility: The 3-methoxyphenylamino group in the target compound enhances solubility compared to methyl or halogenated analogs (e.g., 3l, ) due to its polar methoxy (-OCH₃) group . Halogenated derivatives () exhibit higher molecular weights and electronegativity, which may improve target binding but increase metabolic stability risks .

Steric Considerations: Compounds with bulky aryl groups (e.g., quinolin-2-yl in 3l, ) may hinder penetration into hydrophobic binding pockets, unlike the compact 2,3-dimethylphenyl group in the target compound .

Biological Activity Trends: Triazole carboxamides with electron-withdrawing groups (e.g., acetyl in ) show reduced cell permeability, whereas the target compound’s electron-donating methoxy group may improve bioavailability . In , analogs with sulfonamide substituents demonstrated multi-target activity against Hsp90 and kinases, suggesting that the target compound’s methoxyphenylamino group could similarly enable dual functionality .

Analytical Confirmation :

  • ¹H/¹³C NMR : Peaks for methyl (δ ~2.2–2.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • HRMS : Molecular ion peak at m/z 355.4 (M+H⁺) .

Biological Activity

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure of this compound features:

  • Triazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Carboxamide group : Enhances solubility and biological interactions.
  • Substituted phenyl groups : Potentially influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related triazole compounds. For instance, a study evaluated several derivatives and found significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

These results indicate that compounds similar to this compound may exhibit comparable efficacy in inhibiting cancer cell growth through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The antimicrobial potential of triazole compounds has also been investigated. In vitro studies demonstrated that certain derivatives exhibited good inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of selected triazole compounds:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 μg/mL
Compound BS. aureus8 μg/mL

These findings suggest that this compound could possess similar properties and may serve as a lead compound for developing new antimicrobial agents .

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors within target cells. For example:

  • Thymidylate Synthase Inhibition : Some triazoles inhibit thymidylate synthase, leading to disrupted DNA synthesis in cancer cells.
  • Cell Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to integrate into bacterial membranes, causing structural damage.

Case Studies

Several case studies have explored the biological activity of similar triazole derivatives:

  • Case Study on Anticancer Activity : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values in vitro.
  • Case Study on Antimicrobial Efficacy : Another study reported that a closely related compound showed effectiveness in treating infections caused by resistant strains of bacteria in animal models.

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of analogous triazole-carboxamide derivatives typically involves cyclocondensation of azides and alkynes (via copper-catalyzed azide-alkyne cycloaddition, CuAAC) followed by functionalization of the triazole core. For example, General Procedure B (as used for structurally similar compounds in ) employs sequential coupling of aryl isocyanides and azides under mild conditions (50–80°C, THF/DMF solvent system). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for azide:alkyne) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carboxamide carbonyls) confirm regiochemistry and substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 395.1521 for C20_{20}H21_{21}N5_5O2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for pharmacological studies) .

Q. What preliminary assays are used to screen its biological activity?

Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7). For triazole derivatives, IC50_{50} values <10 μM in enzyme inhibition assays often justify further mechanistic studies. Dose-response curves (0.1–100 μM range) identify potency thresholds .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD with SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding networks. For example, a similar triazole-carboxamide ( ) showed a dihedral angle of 85° between the triazole and methoxyphenyl rings, critical for docking studies. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy. WinGX/ORTEP ( ) visualizes thermal ellipsoids and packing interactions .

Q. How do substituents on the phenyl rings influence bioactivity? A structure-activity relationship (SAR) approach.

Systematic variation of substituents (e.g., electron-withdrawing groups on the 3-methoxyphenyl moiety) reveals trends:

  • 2,3-Dimethylphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • 3-Methoxy group : Stabilizes π-π stacking with target proteins (e.g., kinases), as shown in docking simulations . SAR tables comparing IC50_{50} values across derivatives guide lead optimization .

Q. What strategies mitigate low aqueous solubility during in vitro assays?

  • Co-solvents : DMSO (≤0.1% v/v) or cyclodextrin-based solubilization.
  • Pro-drug design : Introduce phosphate esters at the carboxamide group (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability ( notes solubility <1 mg/mL in water) .

Q. How to address contradictions in reported biological activity across studies?

Discrepancies (e.g., variable IC50_{50} values) may arise from assay conditions (ATP concentration in kinase assays) or impurity profiles. Solutions:

  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Batch consistency : HPLC-MS monitoring of synthetic batches ensures reproducible impurity profiles (<2% by area) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Correlate Hammett σ values of substituents with inhibitory potency .

Q. How to design pharmacokinetic studies for this compound?

  • ADME profiling : Microsomal stability assays (human liver microsomes, t1/2_{1/2} >30 min desirable).
  • Plasma protein binding : Equilibrium dialysis (≥90% binding suggests limited free fraction).
  • Caco-2 permeability : Papp_{app} >1 × 106^{-6} cm/s indicates oral bioavailability potential .

Q. What are its stability profiles under varying pH and temperature conditions?

Accelerated stability studies (ICH guidelines):

  • pH 1–13 (37°C) : Degradation via hydrolysis of the triazole ring (t1/2_{1/2} = 8 h at pH 7.4).
  • Photostability : >90% remaining after 48 h under ICH Q1B light conditions .

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